1-(Pyrimidin-2-yl)cyclobutanol is a chemical compound characterized by a cyclobutane ring attached to a pyrimidine moiety. It is classified as an organic compound, specifically a bicyclic compound due to its cyclobutane structure, which is a four-membered carbon ring. The presence of the pyrimidine group, a six-membered aromatic ring containing two nitrogen atoms, adds to its chemical diversity and potential reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science.
The synthesis of 1-(Pyrimidin-2-yl)cyclobutanol typically involves several methods, primarily focusing on the cyclization of appropriate precursors. One common method involves the reaction of pyrimidine derivatives with cyclobutane carboxylic acid under controlled conditions. This process may include:
For example, one synthetic route might involve the use of oxidizing agents like m-chloroperoxybenzoic acid to facilitate specific transformations during the synthesis process .
The molecular structure of 1-(Pyrimidin-2-yl)cyclobutanol can be described by the following data:
Property | Value |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 1-pyrimidin-2-ylcyclobutan-1-ol |
InChI | InChI=1S/C9H10N2O2/c12-8(13)9(3-1-4-9)7-10-5-2-6-11-7/h2,5-6H,1,3-4H2,(H,12,13) |
InChI Key | LFHZQXPMQPXKNY-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(C2=NC=CC=N2)C(=O)O |
This data indicates that the compound has a unique three-dimensional arrangement that is crucial for its biological activity and interactions with other molecules.
1-(Pyrimidin-2-yl)cyclobutanol participates in various chemical reactions:
These reactions often require specific catalysts and controlled conditions to optimize yields and purity .
The mechanism of action for 1-(Pyrimidin-2-yl)cyclobutanol involves its interaction with biological targets such as enzymes or receptors. The pyrimidine moiety allows for hydrogen bonding and π-π interactions, while the cyclobutane ring contributes structural rigidity. This combination enhances the compound's ability to modulate target protein activity, influencing various biological pathways. Such interactions can lead to significant pharmacological effects, making it a candidate for further research in drug development .
The physical and chemical properties of 1-(Pyrimidin-2-yl)cyclobutanol include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that the compound can be handled safely in laboratory settings and may have applications in various formulations .
1-(Pyrimidin-2-yl)cyclobutanol has several scientific uses:
Due to its structural characteristics and reactivity, this compound is valuable in research aimed at discovering new therapeutic agents and materials .
The integration of cyclobutane rings with pyrimidine bases represents a strategic evolution in heterocyclic drug design, driven by the pursuit of enhanced three-dimensionality in bioactive molecules. Cyclobutane’s high ring strain (~110 kJ/mol) and defined spatial geometry impart conformational rigidity, which optimizes pharmacophore positioning when fused with planar pyrimidine scaffolds. Early hybrid systems emerged from efforts to overcome limitations of flat aromatic cores in nucleic acid therapeutics. For example, cyclobutane-pyrimidine nucleosides like cyclobutyl cytosine analogs were synthesized to probe DNA polymerase interactions, leveraging the ring’s puckered structure to mimic ribose conformational states [6].
Table 1: Evolution of Key Cyclobutane-Pyrimidine Hybrids
Hybrid Structure | Synthetic Approach | Key Medicinal Application | Reference Year |
---|---|---|---|
Cyclobutyl pyrimidine nucleosides | Glycosylation of cyclobutane diols | Antiviral nucleotide analogs | Pre-2000 |
2-Cyclobutylpyrimidine carboxylates | Pd-catalyzed C–H arylation | Kinase hinge-binding motifs | 2010s |
Spiro[cyclobutane-pyrimidinones] | [2+2] cycloaddition/ring expansion | Allosteric enzyme modulators | 2015–2020 |
Modern synthetic breakthroughs enabled precise cyclobutane fusion at pyrimidine C2, C4, or C5 positions. Transition metal catalysis—particularly palladium-mediated C–H activation—facilitated direct cyclobutylation of pyrimidine cores, as demonstrated in the synthesis of 2-(cyclobut-1-en-1-yl)pyrimidines for kinase inhibition [3] [8]. Concurrently, photochemical [2+2] cycloadditions between vinylpyrimidines and alkenes generated spirocyclic or fused architectures, exploiting cyclobutane’s ability to enforce axial chirality in enzyme binding pockets. These hybrids gained prominence in oncology (e.g., CDK4/6 inhibitors) and antiviral therapy, where the cyclobutane moiety improved target selectivity over unsubstituted pyrimidines by 3- to 5-fold in cellular assays [6] [8].
1-(Pyrimidin-2-yl)cyclobutanol exemplifies a versatile transformer moiety in contemporary scaffold engineering, serving dual roles as a synthetic intermediate and a three-dimensional pharmacophore element. Its design merges the pyrimidine ring’s hydrogen-bonding capacity (N1, C2-NH₂, or C4-carbonyl groups) with cyclobutanol’s steric and electronic modulation capabilities. The tertiary alcohol directly linked to C2 of pyrimidine introduces:
Table 2: Cyclobutanol’s Effects on Pyrimidine Scaffold Properties
Property | Pyrimidine Alone | 1-(Pyrimidin-2-yl)cyclobutanol | Impact on Drug Design |
---|---|---|---|
ClogP | –0.2 to +1.5 | +1.8 to +3.0 | Enhanced membrane permeability |
H-Bond Acceptors | 2–3 | 3–4 | Target binding versatility |
TPSA (Ų) | 30–60 | 50–75 | Balanced solubility/permeation |
Stereochemical Complexity | Low | High (chiral centers possible) | Improved target selectivity |
In kinase inhibitor design, this motif positions pendant groups (e.g., aryl ethers from O-alkylation) to occupy specific hydrophobic pockets. For instance, in Bruton’s tyrosine kinase (BTK) inhibitors, cyclobutanol-linked pyrimidines achieved IC₅₀ values ≤10 nM—superior to analogous methylpyrimidines (IC₅₀ ~150 nM)—by exploiting a sterically constrained ATP-binding subpocket [9]. The hydroxyl group also participates in water-mediated hydrogen-bond networks, as crystallography revealed in complexes with HSP90 and KRasG12C, where it bridges pyrimidine-N3 and Thr residue side chains [9]. Furthermore, the scaffold’s compatibility with late-stage functionalization—via Suzuki coupling at C5 or electrophilic substitution on the cyclobutane ring—enables rapid diversification for structure-activity relationship (SAR) exploration [3] [8].
This hybrid architecture thus transcends classical pyrimidine flatland, offering medicinal chemists a spatially enriched template for next-generation therapeutics targeting protein-protein interactions and allosteric enzyme sites. Its ongoing application in fragment-based drug discovery underscores its role as a critical building block in modern heterocyclic libraries [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7